1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
Description
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (hereafter referred to as Compound A) is a pyrazole derivative featuring a difluoromethyl group at position 1, a methyl group at position 3, and a substituted pyrrolylmethyl amine moiety at position 2. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the pyrrole ring contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C11H14F2N4 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F2N4/c1-8-10(7-17(15-8)11(12)13)14-6-9-4-3-5-16(9)2/h3-5,7,11,14H,6H2,1-2H3 |
InChI Key |
AOYMPWQLXNOYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Enolate Acidification
The synthesis begins with the formation of the pyrazole core. A patented method (WO2014120397A1) outlines a four-step process starting with a Claisen condensation of alkyl difluoroacetate (Formula III-A) to generate an enolate intermediate (Formula V-A). This step employs sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at −10°C to 0°C to prevent side reactions.
The enolate is subsequently acidified in situ using carbonic acid formed by introducing carbon dioxide and water. This step reduces pH to 5–7, precipitating sodium bicarbonate, which is removed via filtration. The resulting alkyl difluoroacetoacetate (Formula VI-A) is isolated with a yield of 75–80% after fractional distillation.
Key Reaction Conditions:
| Parameter | Value/Description |
|---|---|
| Temperature | −10°C to 0°C (Step 1) |
| Acidification Agent | CO₂ gas or dry ice (Step 2) |
| Solvent | THF (Step 1); Toluene (Step 3) |
Coupling with Trialkyl Orthoformate
The purified difluoroacetoacetate undergoes coupling with trialkyl orthoformate (e.g., trimethyl orthoformate) in acetyl anhydride to form an alkoxymethylene intermediate (Formula VII-A). This reaction proceeds at 60–80°C for 4–6 hours, yielding a highly reactive α,β-unsaturated ketone essential for pyrazole cyclization.
Ring-Closing Reaction with Methylhydrazine
The final pyrazole ring closure is achieved using methylhydrazine in a biphasic system (toluene/water) with sodium carbonate as a weak base. Maintaining temperatures between −20°C and 5°C minimizes byproduct formation. The product crystallizes from a toluene-petroleum ether mixture, achieving >99% purity after filtration.
Optimization Challenges:
-
Regioselectivity : Weak bases (e.g., NaHCO₃) suppress undesired regioisomers by stabilizing the transition state.
-
Yield Improvement : Catalytic CuI (5 mol%) enhances coupling efficiency during trialkyl orthoformate reactions.
Alternative Routes for Difluoromethylation
Radical Difluoromethylation
An alternative approach introduces the difluoromethyl group via radical chemistry. Fluoroform (CHF₃) and a persulfate initiator (e.g., (NH₄)₂S₂O₈) generate difluoromethyl radicals at 80–100°C, which add to pre-formed pyrazole intermediates. This method avoids harsh halogenation conditions but requires careful control of reaction time to prevent over-fluorination.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Patent Biphasic Route | 78 | >99 |
| Radical Fluorination | 65 | 95 |
Reductive Amination for Side-Chain Attachment
The (1-methylpyrrol-2-yl)methyl side chain is introduced via reductive amination. A ketone intermediate reacts with 1-methylpyrrol-2-ylmethanamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. Methanol or ethanol serves as the solvent, with yields reaching 70–75% after column chromatography.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) confirms purity >99%. Retention times typically range from 8.2–8.5 minutes.
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine exhibit antitumor properties. These compounds often inhibit specific kinases involved in tumor growth.
Table 1: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |
| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains, supporting its application in treating infections.
Table 2: Antimicrobial Activity Results
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
| P. aeruginosa | 10 | 128 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound, which may inhibit pro-inflammatory cytokines and pathways such as NF-kB, suggesting its application in treating inflammatory diseases.
Case Study on Antitumor Activity
In a recent study, derivatives of the pyrazole class were tested for their ability to inhibit tumor growth in vitro. The results indicated that modifications to the pyrazole ring could enhance antitumor activity, with some derivatives showing IC50 values below 20 µM against various cancer cell lines.
Case Study on Antimicrobial Screening
A comparative study evaluated several pyrazole derivatives, including the compound , against both Gram-positive and Gram-negative bacteria. The findings demonstrated moderate antibacterial activity, particularly against E. coli and S. aureus, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Compound A’s structure is compared to five key analogs (Table 1):
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The difluoromethyl group in Compound A stabilizes the pyrazole ring electronically, reducing susceptibility to oxidation compared to ethyl or methoxy substituents .
- Aromatic Systems : The pyrrole in Compound A offers electron-rich π systems, contrasting with pyridine () or pyrimidine (), which may alter binding to hydrophobic pockets in enzymes.
Physicochemical and ADME Properties
*Estimated based on structural analogs.
Biological Activity
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine, also known by its CAS number 1856074-87-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 276.72 g/mol. The presence of difluoromethyl and pyrazole moieties contributes to its unique biological profile.
Research indicates that compounds containing pyrazole derivatives often exhibit significant inhibitory activity against various kinases, particularly Cyclin-dependent kinase 2 (CDK2). The structural modifications in this compound enhance its selectivity and potency against CDK2, which is crucial for cell cycle regulation.
Anticancer Activity
A notable study highlighted that pyrazole derivatives show promising antiproliferative effects against several cancer cell lines. For instance, compounds similar to the one exhibited sub-micromolar GI50 values (0.127–0.560 μM) against a panel of 13 cancer cell lines, indicating strong potential for development as cancer therapeutics .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | GI50 (μM) | Target |
|---|---|---|
| 15 | 0.127 | CDK2 |
| 16 | 0.560 | Various |
| 17 | >1.0 | CDK2 |
Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest in the S and G2/M phases by reducing the phosphorylation of retinoblastoma protein at Thr821 .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications at specific positions on the pyrazole ring can significantly influence its potency. For example, methylation at the pyrazolyl-C3 position resulted in decreased inhibitory activities against CDK2 and reduced cellular activities .
Table 2: Structure-Activity Relationship Insights
| Modification | Impact on CDK2 Inhibition | Impact on Cell Proliferation |
|---|---|---|
| Methylation at C3 | Decreased | Reduced |
| Acetamide substitution | Detrimental | Diminished |
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives with difluoromethyl groups. For instance, a study demonstrated that N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole derivatives exhibited significant antibacterial properties alongside anticancer activities, suggesting a broad spectrum of biological applications .
Q & A
Q. What experimental approaches validate the compound’s proposed mechanism of action when in vitro binding data conflicts with phenotypic assays?
- Methodological Answer :
- CRISPR Knockout Models : Delete putative targets (e.g., EGFR) in cell lines to confirm on/off-target effects .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature (ΔTm) shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
